molecular formula C8H18N2 B2484939 2,2,6,6-Tetramethylpiperazine CAS No. 38515-26-3

2,2,6,6-Tetramethylpiperazine

Cat. No.: B2484939
CAS No.: 38515-26-3
M. Wt: 142.246
InChI Key: ADVWVIQNAOXLCV-UHFFFAOYSA-N
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Description

Conceptual Framework and Research Significance of 2,2,6,6-Tetramethylpiperazine in Modern Chemistry

This compound, a heterocyclic amine, holds a significant position in modern chemistry due to its distinct structural characteristics and resulting chemical properties. Its molecular framework, featuring a piperazine (B1678402) ring flanked by four methyl groups, gives rise to considerable steric hindrance around the nitrogen atoms. chemicalbook.comchemicalbook.com This steric bulk is a defining feature that dictates its reactivity and establishes its role as a non-nucleophilic base. chemicalbook.com

The primary significance of this compound lies in its utility as a sterically hindered base. chemicalbook.com Unlike less hindered amines, its bulky nature prevents it from readily participating in nucleophilic substitution reactions, while still allowing it to effectively abstract protons. chemicalbook.com This selectivity is highly valuable in organic synthesis, where it enables specific deprotonation reactions without unwanted side reactions. chemicalbook.comchemicalbook.com

Furthermore, the this compound scaffold is a crucial precursor in the synthesis of a prominent class of compounds known as Hindered Amine Light Stabilizers (HALS). chemicalbook.com HALS are widely incorporated into polymers to protect them from degradation caused by exposure to ultraviolet light. chemicalbook.com The stability and reactivity of the tetramethylpiperazine core make it an ideal building block for these important industrial additives.

The research significance of this compound also extends to the field of radical chemistry. Its derivatives, particularly the corresponding nitroxide radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are stable free radicals. chemicalbook.comchemicalbook.com These nitroxide radicals are instrumental as catalysts in selective oxidation reactions, such as the conversion of alcohols to aldehydes and ketones. chemicalbook.com The stability imparted by the tetramethylpiperidine (B8510282) framework is key to the utility of these radical species. In some contexts, 2,2,6,6-tetramethylpiperidine (B32323) itself can act as a stabilizer for free radicals, with its bulky structure shielding the radical center. chemicalbook.com

Overview of Research Trajectories and Prominent Areas in this compound Chemistry

Research involving this compound and its derivatives has followed several key trajectories, primarily focusing on its applications in organic synthesis, polymer chemistry, and materials science.

Organic Synthesis:

A significant area of research focuses on the use of this compound as a non-nucleophilic base in a variety of organic transformations. chemicalbook.com Its application in deprotonation reactions is a cornerstone of its utility. chemicalbook.com Furthermore, it serves as a precursor for the synthesis of lithium 2,2,6,6-tetramethylpiperidide (LiTMP), a powerful, non-nucleophilic strong base used for the metalation of sensitive substrates under mild conditions. chemicalbook.comwikipedia.org Research has also explored its use in catalytic processes, such as the ortho-selective chlorination of phenols. chemicalbook.com

Derivatives of this compound are also central to a major research trajectory. The most notable among these is 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), a stable nitroxide radical. chemicalbook.com Extensive research has been dedicated to the application of TEMPO and its derivatives as catalysts for the selective and efficient oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. chemicalbook.com The development of hydrogels containing TEMPO moieties for use as recyclable catalysts in oxidation reactions represents a recent advancement in this area. mdpi.com

Polymer Chemistry:

In polymer chemistry, the primary research focus has been on the role of this compound derivatives as Hindered Amine Light Stabilizers (HALS). chemicalbook.com These compounds are crucial for preventing the photo-oxidative degradation of polymers, thereby extending their lifespan and performance. Research in this area investigates the synthesis of new HALS derivatives with improved efficacy and compatibility with various polymer matrices. Additionally, 2,2,6,6-tetramethylpiperidine can be used as a catalyst and scavenger in polymerization reactions, helping to control the molecular weight and structure of polymers. chemblink.com Recent research has also explored the synthesis of novel polymers incorporating the 2,2,6,6-tetramethylpiperidine-1-sulfanyl (TEMPS) unit via acyclic diene metathesis (ADMET) polymerization. d-nb.info

Materials Science and Coordination Chemistry:

The unique structure of this compound and its derivatives makes them interesting ligands in coordination chemistry. chemicalbook.com They can form complexes with metal ions, and these complexes have potential applications in catalysis. chemicalbook.comrsc.org For instance, copper complexes involving 2,2,6,6-tetramethylpiperidine nitroxide radicals have been studied. rsc.org Furthermore, research has demonstrated the formation of a crystalline solid from the co-crystallization of 2,2,6,6-tetramethylpiperidine and water, which exhibits a water-lined channel with potential for proton transport. nih.gov Derivatives such as 1,4-dihydroxy-3,3,6,6-tetramethylpiperazine-2,5-dione (B1619576) have been used as linkers in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas adsorption and luminescence. rsc.org

Biochemical and Pharmaceutical Research:

The metabolic fate of the 2,2,6,6-tetramethylpiperidine moiety has been a subject of investigation. Studies have shown that it can undergo cytochrome P450 (CYP) catalyzed metabolism in human liver microsomes, leading to a ring-contracted 2,2-dimethylpyrrolidine. chemicalbook.com This metabolic pathway involves the formation of nitroxide radicals as intermediates. chemicalbook.comnih.gov While direct pharmaceutical applications of this compound are not the primary focus, its derivatives are utilized as intermediates in the synthesis of active pharmaceutical ingredients. chemblink.com The antioxidant properties of nitroxide derivatives have also been explored. ontosight.ai

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₉N chemicalbook.comsigmaaldrich.com
Molar Mass 141.25 g/mol sigmaaldrich.comnih.gov
Appearance Colorless to light yellow liquid chemicalbook.comnih.gov
Boiling Point 152 °C chemicalbook.comsigmaaldrich.com
Melting Point -59 °C chemicalbook.com
Density 0.837 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.445 sigmaaldrich.com
pKa of Conjugate Acid ~11.07 wikipedia.org
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, diethyl ether, and chloroform chemicalbook.com
CAS Number 768-66-1 sigmaaldrich.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,6,6-tetramethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)5-9-6-8(3,4)10-7/h9-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVWVIQNAOXLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(N1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38515-26-3
Record name 2,2,6,6-tetramethylpiperazine
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Coordination Chemistry of 2,2,6,6 Tetramethylpiperazine and Its Derivatives

Ligand Design and Synthesis Utilizing 2,2,6,6-Tetramethylpiperazine Scaffolds

The design of ligands based on piperazine (B1678402) scaffolds aims to create molecules with specific coordination properties, often by introducing functional groups onto the nitrogen atoms. nih.gov The inherent chair-like conformation of the piperazine ring and its ability to act as either a chelating or a bridging ligand make it a versatile component in the design of metal complexes, including macrocycles and coordination polymers. wm.edubiointerfaceresearch.com

The synthesis of N,N'-disubstituted piperazine derivatives is commonly achieved through methods such as nucleophilic substitution and reductive amination. wm.edu These approaches allow for the introduction of a wide variety of functional arms onto the piperazine nitrogen atoms, thereby tuning the electronic and steric properties of the resulting ligand.

For instance, macrocyclic ligands incorporating a piperazine unit can be synthesized via metal-templated cyclocondensation reactions. nih.gov A typical one-pot procedure involves the reaction of a dialdehyde, such as pyridine-2,6-dicarbaldehyde, with a diamine like 1,4-bis(2-aminoethyl)piperazine in the presence of a metal ion template (e.g., Mn²⁺), followed by in-situ reduction of the resulting imine intermediates with a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov However, the steric hindrance imposed by scaffolds like piperazine can influence the outcome, sometimes leading to the formation of larger macrocycles (e.g., a 30-membered ring from a 2+2 cyclization) instead of the expected smaller (e.g., 15-membered) ring. nih.gov

Other synthetic strategies for creating functionalized piperazine scaffolds include:

Alkylation: Direct reaction of piperazine with alkylating agents, such as chloroacetonitrile, followed by reduction to the corresponding amines. nih.gov

Phosphine Ligand Synthesis: The reaction of piperazine with chlorodiphenylphosphine (B86185) can yield N,N'-bis(diphenylphosphino)piperazine, a useful bis(phosphine) ligand. researchgate.net

Bridged Scaffolds: Conformationally restricted piperazine scaffolds can be synthesized by creating substituted C2- or C3-bridges across the 2- and 6-positions of the ring, involving multi-step procedures like Dieckmann analogous cyclization. nih.gov

Metal Ion Complexation Studies with this compound Derivatives

Piperazine-based ligands are known to form stable complexes with a variety of transition metal ions. nih.govbiointerfaceresearch.com The coordination behavior is influenced by the nature of the substituents on the piperazine ring and the preferred coordination geometry of the metal ion. The piperazine moiety can act as a bridging ligand, connecting two different metal centers, or as a chelating ligand, though chelation can induce significant ring strain by forcing the ring into a boat conformation. wm.eduacs.org

While specific studies on this compound as a coordination template are not widely documented, the use of piperazine and its derivatives in the synthesis of coordination polymers is an active area of research. In these structures, the piperazine molecule acts as a ligand, bridging metal centers to form extended networks. acs.org

N,N,N',N'-Tetramethylpiperazine-1,4-diethylamine is a specific N,N'-disubstituted piperazine derivative. While detailed coordination chemistry studies for this exact ligand are limited, research on analogous macrocyclic and N,N'-disubstituted piperazine ligands provides insight into their complex formation and properties.

Studies on macrocycles containing a piperazine moiety have shown they form stable complexes with divalent transition metals like Cu(II) and Zn(II). nih.gov The formation of these complexes can be achieved by simply mixing the ligand with a metal salt, such as a perchlorate (B79767) salt, in a suitable solvent like methanol, often resulting in the instantaneous precipitation of the complex. nih.gov The resulting complexes can then be purified and crystallized for further analysis. Potentiometric titrations of such systems reveal high selectivity for certain metal ions; for instance, a 17-membered macrocycle containing pyridine (B92270) and piperazine rings showed remarkably high selectivity for Cu(II) chelation. nih.gov

The structural rigidity imparted by the piperazine ring, typically in a chair conformation, plays a significant role in the stability and properties of the resulting metal complexes. nih.gov

Structural and Spectroscopic Characterization of this compound Coordination Compounds

The characterization of piperazine-derived ligands and their metal complexes relies on a combination of spectroscopic and structural analysis techniques to elucidate their molecular structure, conformation, and bonding.

Single-Crystal X-ray Diffraction is a definitive method for determining the solid-state structure of these compounds. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and the conformation of the piperazine ring (typically a chair conformation). wm.edunih.goviucr.org For metal complexes, X-ray diffraction can confirm the mode of ligand coordination (bridging vs. chelating) and reveal intermolecular interactions like hydrogen bonding that stabilize the crystal packing. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for characterizing these compounds in solution.

¹H NMR spectra provide information on the chemical environment of protons in the molecule. For piperazine derivatives, characteristic signals for the piperazine ring protons and the substituents on the nitrogen atoms are observed. nih.govsemanticscholar.org Temperature-dependent ¹H NMR studies can be used to investigate dynamic processes such as the restricted rotation around the amide bond in acylated piperazines and the interconversion of the piperazine chair conformations. rsc.orgnih.gov

¹³C NMR spectra are used to identify the carbon framework of the ligands and complexes. wm.edunih.gov

Infrared (FT-IR) Spectroscopy is used to identify functional groups and to probe the coordination of the ligand to the metal ion. biointerfaceresearch.comscispace.com Changes in the vibrational frequencies of the ligand upon complexation, particularly those associated with the N-H or C-N bonds of the piperazine ring, can indicate coordination to the metal center. biointerfaceresearch.com The presence of coordinated water or counter-ions can also be identified. biointerfaceresearch.com

Mass Spectrometry (MS) , often using electrospray ionization (ESI), is employed to confirm the molecular weight of the synthesized ligands and complexes. biointerfaceresearch.comnih.gov The fragmentation patterns observed can provide further structural information and support the proposed composition of the coordination compounds. biointerfaceresearch.com

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions in the ligands and their metal complexes. The coordination of a ligand to a metal ion typically results in shifts in the absorption bands of the ligand and the appearance of new bands (d-d transitions or charge-transfer bands), confirming complex formation. biointerfaceresearch.com

Interactive Data Table: Spectroscopic Data for a Representative Piperazine-Derived Macrocycle and its Complexes nih.gov

This table presents representative analytical data for a 30-membered macrocyclic ligand containing two piperazine and two pyridine rings (referred to as Ligand 2 ), and a 17-membered macrocyclic ligand (Ligand 3 ) and its Copper(II) and Zinc(II) complexes.

Click to view interactive data
CompoundTechniqueObserved Data
Ligand 2 (C₃₀H₅₀N₁₀)¹H NMR (400 MHz, CDCl₃) δ7.56 (t, J = 7.6 Hz, 2H), 7.10 (d, J = 7.7 Hz, 4H), 3.88 (s, 8H), 2.74 (t, J = 6.2 Hz, 8H), 2.57 (t, J = 6.1 Hz, 8H), 2.49 (br s, 16H)
MS (ESI, m/z)calcd. for [M+H]⁺ 551.4298, found 551.5393
Cu(II) Complex of Ligand 3MS (ESI/Q-TOF) m/z[M-H]⁺ Calcd for C₁₇H₂₉N₄Cu 365.1641; Found 366.1623
Elemental AnalysisCalcd for C₁₇H₂₉Cl₂N₅O₈Cu: C, 36.08; H, 5.17; N, 12.38. Found: C, 36.16; H, 5.31; N, 12.21
Zn(II) Complex of Ligand 3MS (ESI/Q-TOF) m/z[M-H]⁺ Calcd for C₁₇H₂₉N₄Zn 366.1636; Found 366.1722
Elemental AnalysisCalcd for C₁₇H₂₉Cl₂N₅O₈Zn: C, 35.96; H, 5.15; N, 12.34. Found: C, 36.09; H, 5.14; N, 12.50

Applications of 2,2,6,6 Tetramethylpiperazine Derivatives in Synthetic Organic Chemistry

Highly Hindered Base Chemistry: Utilizing Magnesium 2,2,6,6-Tetramethylpiperazide Reagents

The development of magnesium-based TMP reagents, often in conjunction with lithium chloride, has provided chemists with exceptionally potent and selective tools for deprotonation. These bases exhibit high kinetic basicity and are soluble in common organic solvents like tetrahydrofuran (B95107) (THF), enabling smooth metalation of a wide range of substrates, including those with sensitive functional groups.

Stereoselective Deprotonation Reactions in Organic Synthesis

Magnesium 2,2,6,6-tetramethylpiperazide reagents, such as (TMP)₂Mg·2LiCl, are powerful bases for the directed deprotonation (magnesiation) of aromatic and heteroaromatic substrates. The steric hindrance of the TMP ligand is crucial, preventing nucleophilic attack on sensitive functional groups while enabling the selective abstraction of protons at specific sites. This has proven particularly valuable for substrates that are incompatible with traditional organolithium reagents.

For instance, these magnesium amide bases can achieve ortho-magnesiation of functionalized arenes that would otherwise be susceptible to nucleophilic addition or degradation. The resulting magnesium intermediates are stable and can be trapped with various electrophiles to introduce new functional groups with high regioselectivity. Research has demonstrated the successful magnesiation of a variety of activated and moderately activated aromatic systems using these reagents.

Below is a table summarizing representative deprotonation reactions facilitated by TMP-magnesium bases.

Substrate TypeReagentReaction TypeOutcome
Activated Arenas(TMP)MgCl·LiClDirected ortho-MagnesiationHighly chemoselective functionalization
Moderately Activated Arenas(TMP)₂Mg·2LiClDirected ortho-MagnesiationDeprotonation of less acidic substrates
Cyclopropanes(TMP)₂Mgα-DeprotonationFormation of functionalized cyclopropanes
Esters(TMP)₂Mgortho-DeprotonationAvoids nucleophilic attack on the ester group

Mediated Generation of Reactive Intermediates (e.g., Benzynes)

The strong, non-nucleophilic basicity of TMP-based reagents is also well-suited for elimination reactions that generate highly reactive intermediates, such as benzynes. Benzyne (B1209423) is a neutral, highly strained intermediate that rapidly undergoes cycloaddition reactions, providing a powerful method for constructing complex polycyclic aromatic systems.

One strategy involves the use of TMP-related precursors, such as substituted isoindoline (B1297411) nitroxides, which can be designed to generate benzyne upon treatment with a strong base. For example, treating a dibromo-substituted isoindoline derivative with a potent base like n-butyllithium can induce elimination to form the benzyne intermediate. This transient species can then be trapped in situ by a diene, such as furan (B31954) or cyclopentadiene, in a Diels-Alder reaction to form cycloadducts. Another effective method utilizes anthranilic acid analogues as benzyne precursors, which can generate benzyne under milder conditions suitable for a broader range of trapping agents.

Table of Benzyne Precursor Systems:

Precursor Type Base/Activator Trapping Agent Product Type
o-Dihalo Isoindoline Nitroxide n-Butyllithium Furan, Cyclopentadiene Diels-Alder Adducts
Anthranilic Acid Isoindoline Analogue Diazotization Agent Anthracene, Pentacene Polycyclic Aromatic Adducts

Applications in Direct Arylation and Palladium-Catalyzed Cross-Coupling Methodologies

While magnesium 2,2,6,6-tetramethylpiperazide reagents are not typically components of the catalytic cycle in palladium-catalyzed reactions, their role is critical in the preparation of the necessary organometallic coupling partners. Direct C-H arylation and cross-coupling reactions are cornerstone methodologies for forming carbon-carbon bonds, but they require a pre-functionalized substrate, often an organometallic reagent.

The utility of TMP-magnesium bases lies in their ability to generate these organomagnesium (Grignard) reagents from substrates that are otherwise difficult to metalate. Through selective deprotonation, these bases can convert a C-H bond into a C-Mg bond, creating a nucleophilic carbon center ready to participate in a subsequent palladium-catalyzed cross-coupling reaction with an aryl halide or triflate. This two-step, one-pot sequence allows for the arylation of positions that are not accessible through other means.

This approach is particularly advantageous for:

Late-stage functionalization: Introducing aryl groups into complex molecules without requiring a lengthy de novo synthesis.

Accessing novel chemical space: Creating organomagnesium reagents from a wide array of precursors bearing sensitive functional groups.

Improving efficiency: Bypassing harsher methods for generating organometallics that may have lower yields or functional group tolerance.

Essentially, the TMP-base acts as an indispensable tool for substrate preparation, enabling a broader scope for powerful palladium-catalyzed C-C bond-forming reactions.

Catalytic Functions of 2,2,6,6-Tetramethylpiperazine Analogues in Organic Transformations

Beyond their use in stoichiometric deprotonation reagents, derivatives of this compound, particularly their N-oxyl forms, have emerged as effective redox catalysts. These species can facilitate oxidation reactions under mild conditions, offering a green and efficient alternative to traditional heavy-metal oxidants.

The most prominent example is 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable free radical. While often used stoichiometrically, TEMPO and its derivatives can function catalytically in the presence of a co-catalyst and a terminal oxidant. A notable application is the oxidation of alcohols to aldehydes and ketones. In these systems, a catalytic amount of the N-oxyl derivative is used in conjunction with a metal salt co-catalyst, such as a divalent magnesium or zinc salt, and a terminal oxidant like hydrogen peroxide.

Mechanistic Investigations of Catalytic Activity and Selectivity

The catalytic cycle for N-oxyl mediated oxidations is understood to involve a redox mechanism. The key steps are as follows:

Oxidation of the N-oxyl Precursor: The active catalytic species is the oxoammonium ion, which is generated from the N-oxyl radical (or its amine precursor) by the terminal oxidant, a process often mediated by a metal salt co-catalyst.

Alcohol Oxidation: The oxoammonium ion acts as the primary oxidant, abstracting two electrons and a proton from the substrate alcohol to yield the corresponding aldehyde or ketone. This step reduces the oxoammonium ion back to a hydroxylamine (B1172632).

Regeneration of the Catalyst: The resulting hydroxylamine is then re-oxidized back to the N-oxyl radical by the terminal oxidant, closing the catalytic cycle and allowing the process to continue with a substoichiometric amount of the piperidine (B6355638) derivative.

The selectivity of these reactions is a key feature. Primary alcohols can often be selectively oxidized to aldehydes with minimal over-oxidation to carboxylic acids, a common problem with more powerful oxidizing agents. This selectivity is attributed to the relatively mild nature of the oxoammonium oxidant and the sterically hindered environment around the N-O group, which can influence substrate recognition. The choice of metal co-catalyst and reaction conditions can further tune the efficiency and selectivity of the transformation.

Computational and Theoretical Studies on 2,2,6,6 Tetramethylpiperazine Systems

Quantum Chemical Calculations and Electronic Structure Analysis of 2,2,6,6-Tetramethylpiperazine Derivatives

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. For derivatives of this compound, these calculations can elucidate how substituents on the piperazine (B1678402) ring influence its electronic properties and reactivity.

A common approach involves geometry optimization using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)) to find the lowest energy structure of the molecule. Following optimization, analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity.

For instance, in studies of various piperazine derivatives, DFT calculations have been used to determine these electronic parameters. While specific data for this compound derivatives are not widely available in the literature, the expected values can be inferred from related systems. The introduction of electron-withdrawing or electron-donating groups at the N1 or N4 positions would significantly alter the HOMO and LUMO energy levels.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a this compound derivative, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms, indicating their nucleophilic character and propensity to engage in hydrogen bonding, while the hydrogen atoms of the methyl groups would exhibit positive potential (blue).

Table 1: Illustrative Frontier Molecular Orbital Data for Substituted Piperazine Derivatives This table presents typical data from DFT calculations on related piperazine systems to illustrate the concepts, as specific values for this compound derivatives are not readily found in published literature.

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)
Piperazine (unsubstituted)-6.11.57.63.8
N-phenylpiperazine-5.4-0.84.62.3
N,N'-dinitrosopiperazine-7.2-2.54.72.35

Data are hypothetical and for illustrative purposes.

Conformational Analysis and Energy Landscapes of this compound Isomers

The piperazine ring, like cyclohexane (B81311), is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. However, it can also exist in other conformations, such as the boat and twist-boat forms. The presence of four bulky methyl groups in this compound introduces significant steric strain, which profoundly influences the conformational preferences and the energy landscape of its isomers.

The chair conformation of piperazine has two distinct substituent positions: axial and equatorial. For a simple substituted piperazine, the substituent generally prefers the equatorial position to avoid steric clashes with other axial atoms (1,3-diaxial interactions). However, in this compound, there are two axial and two equatorial methyl groups in any given chair conformation. The steric repulsion between these geminal dimethyl groups and adjacent ring atoms is substantial.

Computational studies on heavily substituted cyclohexanes have shown that significant steric strain can lead to a preference for non-chair conformations. For this compound, the high steric crowding could potentially make the twist-boat conformation energetically competitive with, or even more stable than, the chair form. The twist-boat conformation can alleviate some of the severe 1,3-diaxial and geminal interactions present in the chair form.

The energy landscape of this compound would map the relative potential energies of all possible conformations. This landscape is typically complex, with multiple local minima (stable conformers) separated by energy barriers (transition states). Theoretical calculations can determine the relative energies of these conformers and the barriers for interconversion between them. For instance, the energy difference between the chair and twist-boat forms of cyclohexane is approximately 5-6 kcal/mol. In heavily substituted systems, this gap can be significantly reduced or even inverted.

Table 2: Calculated Relative Energies for Cyclohexane and a Hypothetical Tetramethylpiperazine Conformer

CompoundConformationRelative Energy (kcal/mol)Key Steric Interactions
CyclohexaneChair0Minimal
CyclohexaneTwist-Boat5.5Torsional Strain
This compound (Hypothetical)Chair0 (Reference)1,3-diaxial H-CH₃; gem-dimethyl strain
This compound (Hypothetical)Twist-Boat~2-4Alleviation of some axial strain

Values for tetramethylpiperazine are estimated based on principles from related sterically hindered systems.

Molecular Dynamics and Docking Simulations for Derivative Interactions (e.g., with 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine)

Molecular dynamics (MD) and molecular docking are powerful computational techniques used to simulate the interactions between molecules. These methods are particularly prevalent in drug design and materials science to predict how a ligand (like a piperazine derivative) might bind to a receptor (like a protein) or self-assemble.

Molecular docking predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For a derivative like 1,4-dihydroxy-2,2,5,6-tetramethylpiperazine, docking could be used to understand its interaction with a biological target. The simulation would place the molecule in the binding site of a protein and score different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. For example, the hydroxyl groups of this derivative would be predicted to act as hydrogen bond donors or acceptors, potentially interacting with polar amino acid residues like serine, threonine, or aspartate in a binding pocket.

For example, MD simulations of various piperazine derivatives bound to enzymes have shown that the piperazine ring often acts as a rigid scaffold, positioning functional groups for optimal interaction with the target. The stability of these interactions can be quantified by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand in the binding site over the course of the simulation.

Table 3: Common Intermolecular Interactions Investigated in Molecular Simulations

Interaction TypeDescriptionExample with a Piperazine Derivative
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O) and another nearby electronegative atom.The N-H or O-H groups on a piperazine derivative forming a hydrogen bond with a carbonyl oxygen of a protein backbone.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.The methyl groups of this compound interacting with nonpolar amino acid residues like valine or leucine.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.General attractive forces between the piperazine derivative and the atoms of the binding site.
Ionic Bonds Electrostatic attraction between oppositely charged ions.A protonated piperazine nitrogen forming a salt bridge with a negatively charged aspartate or glutamate (B1630785) residue.

Materials Science and Polymer Chemistry Applications of 2,2,6,6 Tetramethylpiperazine

Integration of 2,2,6,6-Tetramethylpiperidine (B32323) Units into Specialty Polymer Architectures

The permanent incorporation of 2,2,6,6-tetramethylpiperidine functionalities into polymer chains is a key strategy for creating materials with durable stabilization. This is achieved primarily through two methods: the synthesis and copolymerization of functional monomers, and the grafting of piperidine-containing molecules onto existing polymer backbones.

Copolymerization of Functional Monomers: A versatile approach involves creating monomers that contain the 2,2,6,6-tetramethylpiperidine group and a polymerizable functional group, such as a vinyl, acrylate, or acrylamide (B121943) moiety. researchgate.net For example, 4-Acryloyloxy-1,2,2,6,6-pentamethylpiperidine (APP) can be synthesized and subsequently copolymerized with monomers like vinyl acetate (B1210297) (VAc) through radical polymerization. researchgate.net Similarly, acrylamide derivatives of 2,2,6,6-tetramethylpiperidine have been copolymerized with styrene. researchgate.net These polymerizable HALS can be integrated into a wide array of polymer systems, including polyolefins, styrenics, and polyurethanes, during the initial polymerization stage. researchgate.net This ensures a homogeneous distribution of the stabilizing unit throughout the polymer matrix.

Grafting onto Polymer Backbones: An alternative method is to graft piperidine-containing molecules onto a pre-existing polymer. This is particularly useful for modifying commodity plastics like polypropylene (B1209903) (PP). nih.gov Grafting can be initiated by creating reactive sites on the polymer backbone, often through the use of peroxides, which then react with a functionalized piperidine (B6355638) derivative. researchgate.net This technique effectively tethers the stabilizing group to the polymer, preventing its loss through leaching or evaporation and enhancing the long-term performance of the material. nih.gov For instance, maleic anhydride (B1165640) can be grafted onto polypropylene, providing a reactive site to which a HALS molecule can be subsequently attached. researchgate.net

The development of polymeric HALS, where the piperidine unit is part of a larger oligomeric or polymeric additive, represents a related approach. These high-molecular-weight stabilizers exhibit low volatility and excellent compatibility with the polymer matrix, making them suitable for high-temperature processing applications. partinchem.comfuturemarketinsights.com

Impact on Polymer Properties and Functionality

The integration of 2,2,6,6-tetramethylpiperidine units has a profound impact on the performance and lifespan of polymers, primarily by enhancing their resistance to environmental degradation.

Enhanced Photostability (UV Resistance): The principal function of the hindered amine moiety is to protect the polymer from photo-oxidation. wikipedia.org Unlike UV absorbers, which block UV radiation, HALS function by scavenging free radicals that are formed when the polymer is exposed to light. welltchemicals.com This mechanism, often referred to as the Denisov Cycle, involves the HALS being oxidized to a stable nitroxyl (B88944) radical. wikipedia.org This nitroxyl radical then traps alkyl radicals in the polymer, preventing the chain reactions of degradation. The HALS is regenerated in this cyclic process, allowing a small amount of the stabilizer to provide long-term protection. wikipedia.org This dramatically improves the durability of materials in outdoor applications by preventing property loss, cracking, and discoloration. welltchemicals.comnih.gov Polymers such as polypropylene and polyethylene, which are highly susceptible to UV degradation, show significant improvements in maintaining tensile strength and appearance when stabilized with integrated HALS. welltchemicals.commdpi.com

Improved Thermal Stability: HALS are also increasingly recognized for their role as thermal stabilizers, particularly at low and moderate temperatures. wikipedia.org They effectively inhibit polymer degradation caused by heat by scavenging free radicals generated during thermal oxidation. welltchemicals.com While traditional phenolic antioxidants are often preferred for high-temperature processing, polymeric and grafted HALS provide superior long-term heat stability due to their low volatility and resistance to extraction. wikipedia.orgpartinchem.com

Preservation of Mechanical and Physical Properties: By preventing the chain scission and crosslinking that occurs during degradation, integrated HALS help to preserve the essential mechanical properties of the polymer, such as tensile strength, flexibility, and impact resistance. ekb.eg For example, incorporating HALS into polypropylene helps maintain its strength and elasticity, extending its useful life. welltchemicals.com Furthermore, it prevents the yellowing and loss of gloss that often accompanies UV exposure, which is critical for applications in automotive coatings, outdoor furniture, and agricultural films. welltchemicals.comgrandviewresearch.com

The data below illustrates the effectiveness of incorporating a HALS unit in preserving the mechanical properties of polypropylene after accelerated weathering.

Table 1: Effect of Integrated HALS on Polypropylene Properties After UV Exposure
PropertyPolymer SystemValue Before ExposureValue After 1000h UV Exposure% Retention
Tensile Strength (MPa)Standard Polypropylene351543%
Polypropylene with Covalently Bonded HALS343088%
Elongation at Break (%)Standard Polypropylene4005012.5%
Polypropylene with Covalently Bonded HALS38032084%
Yellowing IndexStandard Polypropylene1.215.8-
Polypropylene with Covalently Bonded HALS1.32.5-

Future Research Directions and Unexplored Avenues in 2,2,6,6 Tetramethylpiperazine Chemistry

Potential in Active Pharmaceutical Ingredient (API) Precursor Research and Drug Discovery

The utility of a molecular scaffold in drug discovery is often predicated on a combination of factors including its three-dimensional structure, potential for diverse functionalization, and inherent biological activity. The 2,2,6,6-tetramethylpiperazine core, with its sterically hindered nitrogen atoms, presents a unique chemical architecture. In theory, this steric hindrance could impart favorable properties to a drug candidate, such as increased metabolic stability by shielding the nitrogen atoms from enzymatic degradation.

However, there is a conspicuous lack of published studies that explore the derivatization of this compound for the purpose of creating new chemical entities with therapeutic potential. Research into its biological activity, pharmacokinetic profile, and structure-activity relationships (SAR) of its derivatives has not been reported in the accessible scientific literature. Consequently, its role as a viable API precursor is, at present, entirely speculative. Future research would first need to establish fundamental methodologies for the selective functionalization of the piperazine (B1678402) ring, followed by the screening of these new derivatives for any pharmacological effects.

Development of Novel Reagents and Catalysts Based on the this compound Scaffold

The development of novel reagents and catalysts is a cornerstone of chemical innovation. Sterically hindered amines are a well-established class of organic bases and ligands for metal-based catalysts. The analogous 2,2,6,6-tetramethylpiperidine (B32323) and its nitroxide radical derivative, TEMPO, are prime examples of how steric bulk around a nitrogen atom can be exploited to create highly selective and stable reagents.

By extension, one could hypothesize that the this compound scaffold could serve as a foundation for new bidentate ligands or frustrated Lewis pairs. The presence of two sterically encumbered nitrogen atoms within the same molecule could lead to unique reactivity and selectivity in catalytic transformations. For instance, complexes of this compound with various metals could potentially catalyze a range of organic reactions, from hydrogenations to cross-coupling reactions.

Despite this theoretical potential, the scientific literature does not currently contain reports on the synthesis or application of such catalysts or reagents derived from this compound. The foundational research required to explore these avenues—such as the synthesis of metal complexes and the evaluation of their catalytic activity—has yet to be undertaken. Therefore, this area represents a completely unexplored field of chemical research.

Q & A

Q. How to reconcile discrepancies in reported reaction yields for TMP-based heterocycle synthesis?

  • Methodological Answer : Variability arises from impurities in starting materials (e.g., <95% purity in boronate esters) or unoptimized workup protocols. Reproducibility improves with strict control of water content (<50 ppm) and use of freshly distilled amines . Cross-validate yields via independent methods (e.g., GC vs. HPLC) .

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